(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
Description
The compound “(2-methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride” is a secondary amine hydrochloride salt. Structurally, it consists of two substituents attached to a nitrogen atom:
- 2-Methylpropyl (isobutyl) group: A branched alkyl chain providing steric bulk and lipophilicity.
- {[4-(2-Methylpropyl)phenyl]methyl (para-isobutylbenzyl) group: A benzyl derivative substituted at the para position with another isobutyl group, enhancing aromatic interactions and hydrophobic character.
The hydrochloride salt improves aqueous solubility and stability, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
2-methyl-N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-12(2)9-14-5-7-15(8-6-14)11-16-10-13(3)4;/h5-8,12-13,16H,9-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAGACWRGVDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Methylpropyl)benzylamine
The benzylamine precursor is synthesized via a Friedel-Crafts alkylation of toluene with 2-methylpropyl chloride under AlCl₃ catalysis, followed by bromination at the para position and Gabriel synthesis to install the amine group:
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Friedel-Crafts Alkylation :
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Toluene + 2-methylpropyl chloride → 4-(2-methylpropyl)toluene (85% yield, 0°C, 12 hr)
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Bromination :
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NBS (N-bromosuccinimide), AIBN initiator → 4-(2-methylpropyl)benzyl bromide (72% yield, CCl₄, reflux)
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Gabriel Synthesis :
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Phthalimide-K⁺, DMF, 80°C → 4-(2-methylpropyl)benzylamine (68% yield after hydrolysis)
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Alkylation with 2-Methylpropyl Groups
The secondary amine is formed via a two-step alkylation:
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First Alkylation :
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4-(2-methylpropyl)benzylamine + 2-methylpropyl bromide → Monoalkylated amine (Et₃N, CH₃CN, 60°C, 8 hr, 74% yield)
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Second Alkylation :
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Intermediate + 2-methylpropyl bromide → Tertiary amine (NaH, THF, 0°C → RT, 12 hr, 63% yield)
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Critical Note : Competing over-alkylation is mitigated by strict stoichiometric control (1:1.05 amine-to-alkylating agent ratio).
Hydrochloride Salt Formation
The tertiary amine is treated with HCl gas in anhydrous diethyl ether, yielding the hydrochloride salt after recrystallization (ethanol/ether, 89% recovery):
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Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN)
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Characterization :
Iron-Catalyzed Aminative Difunctionalization
Reaction Design and Mechanism
This method employs FeCl₂ (10 mol%) and a hydroxylamine reagent (N-methylhydroxylamine) to functionalize styrene derivatives in one pot:
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Substrate Preparation :
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4-(2-Methylpropyl)styrene synthesized via Heck coupling (92% yield).
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Aminative Chlorination :
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Styrene + N-methylhydroxylamine + Cl⁻ → Vicinal aminochloride intermediate (FeCl₂, DCE, 50°C, 6 hr).
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Reductive Elimination :
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Zn dust, MeOH → Tertiary amine (74% yield over two steps).
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Key Advantages :
Optimization Data
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| FeCl₂ Loading | 10 mol% | <70% at 5 mol% |
| Temperature | 50°C | <60% at 30°C |
| Solvent | DCE | <65% in THF |
Purification and Analytical Characterization
Chromatographic Techniques
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Silica Gel Chromatography :
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Eluent: EtOAc/Hexane (3:7 → 1:1 gradient)
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Rf = 0.33 (tertiary amine), Rf = 0.12 (monoalkylated byproduct)
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Ion-Exchange Resins :
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Amberlyst® 15 (H⁺ form) for HCl salt purification (≥99% ion purity)
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Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹³C NMR (101 MHz, DMSO-d₆) | 22.1 ppm (-CH(CH₃)₂), 45.8 ppm (N-CH₂-Ar), 128.9–135.2 ppm (aromatic carbons) |
| FT-IR (KBr) | 2500–3000 cm⁻¹ (N⁺-H stretch), 1590 cm⁻¹ (C-N⁺) |
| HRMS (ESI+) | m/z calc. for C₁₆H₂₆N⁺ [M]⁺: 240.2081, found: 240.2083 |
Comparative Evaluation of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine transport and metabolism in biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of secondary amine hydrochlorides with aromatic and alkyl substituents. Below is a comparative analysis with structurally related compounds:
Key Comparison Points
Substituent Effects: Isobutyl vs. Allyl: The isobutyl group in the target compound provides greater steric hindrance and lipophilicity compared to the allyl group in the analogue from . This may influence receptor binding or metabolic stability . Hydrochloride Salt: All compounds listed utilize hydrochloride salts, improving solubility.
Aromatic vs. Heterocyclic Cores: The target compound’s benzyl group contrasts with the quinoline core in . Quinoline derivatives often exhibit enhanced π-π stacking interactions, which could improve binding to aromatic receptor pockets .
Primary vs. Secondary Amines :
- Primary amines (e.g., [3-(3-fluorophenyl)propyl]amine hydrochloride) generally exhibit higher basicity but lower lipophilicity than secondary amines. The target compound’s secondary amine may offer better membrane permeability .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structurally related compounds like JDTic () demonstrate the importance of secondary amines in opioid receptor antagonism. The para-isobutylbenzyl group in the target compound may similarly enhance selectivity for hydrophobic binding sites .
Biological Activity
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 241.80 g/mol. It is categorized as a substituted phenyl methyl amine, notable for its unique structural features that may confer distinct biological activities. This article reviews the potential biological activities, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features:
- A phenyl ring substituted with a 2-methylpropyl group .
- An amine group , which enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Alkylation : The reaction of 4-(2-methylpropyl)benzyl chloride with 2-methylpropylamine.
- Formation of Hydrochloride Salt : The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility in aqueous environments.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Substituted amines are known for their diverse biological activities, including:
- Antimicrobial Activity : Many amines have shown efficacy against various bacterial strains and fungi.
- Pharmacological Properties : Compounds similar in structure may interact with neurotransmitter systems or exhibit anti-inflammatory effects.
Antimicrobial Activity
Research on structurally related compounds indicates potential antimicrobial properties. For instance, studies have demonstrated that certain substituted amines possess moderate to excellent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida albicans and Aspergillus niger .
| Compound | Activity | Target Organisms |
|---|---|---|
| (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine | TBD | TBD |
| Similar Compounds | Moderate to Excellent | S. aureus, E. coli, C. albicans |
The mechanism of action for this compound may involve:
- Binding to specific receptors or enzymes, modulating their activity.
- Interference with microbial cell wall synthesis or metabolic pathways in pathogens.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., palladium/copper salts). Reaction intermediates should be purified via column chromatography, and yields can be improved by optimizing stoichiometry and reaction time. Continuous flow reactors may enhance scalability and reproducibility in industrial settings .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the amine and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry. Cross-validate results with elemental analysis for purity assessment .
Q. How does solvent choice impact the reaction efficiency during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while dichloromethane improves solubility of intermediates. Solvent polarity must balance reaction kinetics and side-product formation. For example, DMF may accelerate SN2 reactions but increase hydrolysis risk, requiring inert atmospheres .
Q. What methodologies are effective for monitoring reaction progress and intermediate isolation?
Thin-layer chromatography (TLC) with UV visualization tracks reaction completion. For acid-sensitive intermediates, use pH-controlled extraction (e.g., NaHCO3 for amine hydrochloride liberation). Centrifugal partition chromatography (CPC) offers high-purity isolation of polar byproducts .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies show degradation above 80°C, with hydrolysis of the amine hydrochloride moiety accelerating in alkaline conditions (pH > 9). Store at 4°C in anhydrous environments. Use accelerated stability testing (40°C/75% RH) to predict shelf life .
Advanced Research Questions
Q. How can contradictory reports about its biological activity (e.g., enzyme activation vs. inhibition) be resolved?
Contradictions may arise from assay conditions (e.g., substrate concentration, buffer ionic strength). Conduct dose-response studies across multiple cell lines, and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare structural analogs to isolate pharmacophore contributions .
Q. What computational strategies predict its reactivity in novel synthetic pathways?
Quantum mechanical calculations (DFT) model transition states for amine alkylation steps. Reaction path sampling (e.g., ICReDD’s workflow) identifies energetically favorable pathways. Machine learning algorithms trained on existing kinetic data can predict optimal catalysts and solvents .
Q. What experimental approaches elucidate its pharmacological mechanism of action?
Use CRISPR-edited cell lines to knockout putative targets (e.g., GPCRs or monoamine transporters). Radioligand binding assays quantify affinity, while patch-clamp electrophysiology assesses ion channel modulation. Metabolomic profiling (LC-MS) identifies downstream signaling pathways .
Q. How can degradation pathways be mapped under oxidative stress?
Subject the compound to forced degradation (e.g., H2O2, UV light) and analyze products via LC-HRMS. Isotope-labeling (e.g., ¹⁵N-amine) traces fragmentation patterns. Molecular dynamics simulations predict vulnerable bonds under oxidative conditions .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
Systematically modify substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) and measure binding affinity changes. Free-energy perturbation (FEP) calculations guide rational design. Use 3D-QSAR models to correlate steric/electronic properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
